molecular formula C19H20ClNO3S B12147007 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

Cat. No.: B12147007
M. Wt: 377.9 g/mol
InChI Key: CZVBRKQMOZIHBN-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a unique combination of functional groups, including a chlorobenzyl moiety, a dioxidotetrahydrothiophenyl group, and a methylbenzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorobenzyl Intermediate: Starting with 3-chlorobenzyl chloride, a nucleophilic substitution reaction with a suitable amine can yield the chlorobenzyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate can then undergo a reaction with tetrahydrothiophene-1,1-dioxide under specific conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with 3-Methylbenzamide: Finally, the compound is coupled with 3-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential pharmacological agent with applications in treating various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamide
  • N-(3-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-3-methylbenzamide
  • N-(3-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

Uniqueness

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may result in unique reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide

InChI

InChI=1S/C19H20ClNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3

InChI Key

CZVBRKQMOZIHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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